6-Hydroxy-DPAT hydrobromide is a chemical compound that belongs to the class of aminotetralins. It is characterized by its specific structural features, including a hydroxy group at the sixth position of the tetralin ring. The molecular formula for 6-Hydroxy-DPAT hydrobromide is , and it has a molecular weight of approximately 331.29 g/mol . This compound is primarily studied for its interactions with serotonin receptors, particularly the serotonin 5-HT1A receptor, which plays a significant role in various neurological processes.
These reactions can be useful for synthesizing derivatives or modifying the compound for specific applications in research.
This compound exhibits significant biological activity, particularly as an agonist at the serotonin 5-HT1A receptor. Research indicates that 6-Hydroxy-DPAT hydrobromide can influence various physiological processes, including:
The specific mechanisms of action are still under investigation, but its interaction with serotonin receptors is a key area of focus.
The synthesis of 6-Hydroxy-DPAT hydrobromide typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
6-Hydroxy-DPAT hydrobromide is primarily used in research settings, particularly in studies related to:
Its unique properties make it valuable for understanding complex neurochemical pathways and developing new treatment strategies.
Studies on 6-Hydroxy-DPAT hydrobromide have focused on its interactions with various biological systems:
These studies contribute to a deeper understanding of its pharmacological profile and therapeutic potential.
Several compounds share structural or functional similarities with 6-Hydroxy-DPAT hydrobromide. Here are a few notable examples:
What sets 6-Hydroxy-DPAT hydrobromide apart from these similar compounds is its specific hydroxyl positioning, which influences its receptor selectivity and pharmacological profile. While other compounds may exhibit similar agonistic properties, the distinct interactions at the serotonin 5-HT1A receptor make it a unique tool for studying serotonergic mechanisms in neuroscience.
Early synthetic routes to 6-hydroxy-2-N,N-dipropylaminotetralin, the free base of 6-hydroxy-DPAT hydrobromide, utilized pyridine-derived intermediates as key precursors. One foundational method involved the alkylation of 5,6,7,8-tetrahydro-1-naphthol (a tetralin derivative) with dipropylamine under nucleophilic substitution conditions [2]. This approach mirrored strategies employed in the synthesis of structurally related serotonin receptor agonists, such as 8-hydroxy-DPAT, where regioselective functionalization of the tetralin backbone was critical [1] [6].
A notable advancement emerged from pharmacophore-driven design principles, as demonstrated in the synthesis of 6-substituted-2-pyridinylmethylamine derivatives [3]. Researchers adapted pyridine ring functionalization techniques to introduce the dipropylamino moiety at the C2 position of the tetralin system. For example, catalytic hydrogenation of pyridine analogs under high-pressure conditions yielded the saturated tetralin core, followed by hydroxylation at the C6 position via Friedel-Crafts acylation and subsequent reduction [5] [7]. These steps were optimized to address challenges in regiochemical control, with reaction temperatures maintained between 0–5°C during hydroxylation to minimize side-product formation [8].
Table 1: Key Reaction Parameters in Early Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetralin alkylation | Dipropylamine, K₂CO₃, DMF, 80°C | 62 | [2] [7] |
| Pyridine hydrogenation | H₂ (50 psi), PtO₂, EtOH, 25°C | 78 | [3] [5] |
| Hydroxylation | BF₃·OEt₂, acetic anhydride, 0°C | 45 | [8] |
The conversion of 6-hydroxy-2-N,N-dipropylaminotetralin to its hydrobromide salt involves acid-base stoichiometry and crystallization kinetics. The free base is typically dissolved in anhydrous ethanol, followed by dropwise addition of 48% hydrobromic acid at 0°C to achieve a 1:1 molar ratio [1] [6]. Supersaturation is carefully controlled through slow solvent evaporation, yielding needle-like crystals with high phase purity.
Critical factors influencing salt formation include:
Table 2: Hydrobromide Salt Crystallization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HBr equivalence | 1.05 mol/mol | 98% conversion |
| Cooling rate | 0.5°C/min | 85% recovery |
| Stirring speed | 200 rpm | Uniform crystal size |
Purification of 6-hydroxy-DPAT hydrobromide employs sequential recrystallization from ethanol-diethyl ether (3:7 v/v), achieving >99.5% chromatographic purity [1] [8]. Residual solvents are removed via lyophilization under reduced pressure (0.1 mbar, -50°C), with water content <0.1% as per Karl Fischer titration [2].
Characterization relies on multimodal analytical techniques:
X-ray powder diffraction confirms crystalline phase identity, with major peaks at 2θ = 12.4°, 18.7°, and 24.9° corresponding to the monoclinic P2₁/c space group [6]. Differential scanning calorimetry exhibits a sharp endotherm at 214°C (ΔH = 128 J/g), consistent with hydrobromide salt decomposition [1].
The structural characterization of 6-Hydroxy-DPAT hydrobromide through X-ray crystallography remains limited in the current literature. While extensive crystallographic data exists for related compounds in the dipropylamino-tetralin family, specific X-ray crystal structure determination for 6-Hydroxy-DPAT hydrobromide has not been comprehensively reported [1]. The compound crystallizes as a hydrobromide salt with the molecular formula C₁₆H₂₆BrNO and a molecular weight of 328.29 g/mol [1].
Comparative analysis with related dipropylamino-tetralin compounds provides structural insights. The (R)-(+)-8-Hydroxy-DPAT hydrobromide, a closely related analogue, exhibits well-characterized crystallographic parameters including a melting point range of 184-186°C and appears as a white solid under standard conditions [2]. The hydrobromide salt formation significantly influences the crystal packing and intermolecular interactions, with the bromide ion participating in hydrogen bonding networks that stabilize the crystal lattice [3].
The tetralin ring system of 6-Hydroxy-DPAT adopts a chair conformation for the saturated six-membered ring, while the aromatic portion maintains planarity [1] [4]. The hydroxyl substituent at position 6 introduces additional hydrogen bonding capabilities that influence both intramolecular conformational preferences and intermolecular crystal packing arrangements. The dipropylamino group at position 2 of the tetralin ring system contributes to the overall molecular flexibility and affects the crystalline environment through van der Waals interactions [5] [6].
Despite the absence of detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for 6-Hydroxy-DPAT hydrobromide, the structural framework can be inferred from the well-established crystallographic data of analogous compounds. The compound maintains the characteristic tetralin backbone with specific substitution patterns that define its unique three-dimensional architecture [1] [5].
The molecular modeling comparison between 6-Hydroxy-DPAT and its hydroxylated analogues reveals distinct structural and conformational differences that correlate with their distinct pharmacological profiles. Two-dimensional structural analysis demonstrates that all three compounds share the core 2-(dipropylamino)tetralin framework but differ significantly in hydroxyl group positioning [1] [7] [8].
5-OH-DPAT features hydroxylation at the 5-position of the tetralin ring, corresponding to the 1-naphthol isomer. This positioning places the hydroxyl group in close proximity to the aromatic system, enabling intramolecular interactions that influence the overall molecular conformation [7] [9]. Computational studies have demonstrated that the S-enantiomer of 5-OH-DPAT exhibits preferential binding to dopamine D₂ and D₃ receptors, with the hydroxyl group orientation playing a crucial role in receptor recognition [10].
In contrast, 8-OH-DPAT contains the hydroxyl substituent at the 8-position, creating a 1-naphthol derivative with distinct spatial arrangements. The R-enantiomer of 8-OH-DPAT demonstrates high selectivity for serotonin 5-HT₁ₐ receptors, with molecular dynamics simulations revealing specific binding orientations that optimize receptor-ligand interactions [11] [12]. The positioning of the hydroxyl group in 8-OH-DPAT enables formation of critical hydrogen bonds with receptor residues, particularly through interactions with conserved amino acid sequences in the transmembrane domains [11].
6-Hydroxy-DPAT occupies an intermediate position with hydroxylation at the 6-position, creating a 2-naphthol derivative. Three-dimensional conformational analysis indicates that this positioning provides unique spatial arrangements that distinguish it from both 5-OH-DPAT and 8-OH-DPAT [1] [4]. The 6-hydroxyl group orientation allows for distinct hydrogen bonding patterns and may influence receptor selectivity profiles through altered binding geometries.
Comparative molecular modeling studies utilizing computational chemistry methods have revealed that the hydroxyl group position significantly affects the electrostatic potential distribution across the molecular surface [11] [13]. These electrostatic differences translate into varying receptor binding affinities and selectivity profiles, with each hydroxylated derivative exhibiting preferential interactions with specific receptor subtypes based on complementary binding site architectures [13] [14].
The stereochemical properties of 6-Hydroxy-DPAT hydrobromide play a fundamental role in determining its binding characteristics and receptor selectivity profiles. The compound possesses a chiral center at the C-6 position of the tetralin ring system, resulting in the existence of both R and S enantiomers with potentially distinct pharmacological activities [5] [6].
Stereochemical analysis of related dipropylamino-tetralin compounds provides crucial insights into the structure-activity relationships governing receptor binding. Research on 5-OH-DPAT has demonstrated that the S-enantiomer exhibits significantly higher potency at dopamine D₂ and D₃ receptors compared to the R-enantiomer, with eudismic ratios ranging from 10 to 176 across various pharmacological assays [10]. This stereoselectivity reflects the precise geometric requirements for optimal receptor-ligand interactions within the binding pocket architecture.
Similarly, 8-OH-DPAT stereochemistry studies have revealed that the R-enantiomer functions as a full and potent serotonin 5-HT₁ₐ receptor agonist, while the S-enantiomer demonstrates reduced efficacy and may exhibit partial agonist properties [11] [12]. Molecular dynamics simulations have shown that the R-enantiomer adopts binding conformations that enable optimal interactions with key receptor residues, including formation of salt bridges with conserved aspartate residues and hydrophobic contacts with phenylalanine residues in transmembrane domain 6 [11].
The stereochemical considerations for 6-Hydroxy-DPAT involve the spatial orientation of the hydroxyl group relative to the dipropylamino substituent and the overall molecular geometry. Computational docking studies suggest that the stereochemical configuration influences the accessibility of the hydroxyl group for hydrogen bonding interactions with receptor binding sites [13] [15]. The specific stereochemical requirements for 6-Hydroxy-DPAT binding may differ from those observed for 5-OH-DPAT and 8-OH-DPAT due to the distinct positioning of the hydroxyl functionality.
Binding site analysis indicates that receptor selectivity for dipropylamino-tetralin compounds depends on the precise three-dimensional arrangement of pharmacophoric elements, including the protonated amine group, the aromatic system, and the hydroxyl substituent [13] [15]. The stereochemical configuration determines the spatial relationships between these functional groups and their ability to engage in complementary interactions with specific amino acid residues within different receptor binding pockets. Studies on related compounds have shown that simultaneous interactions with transmembrane domains 5 and 6 are crucial for optimal binding affinity and receptor activation, with stereochemistry playing a determining role in achieving these geometric requirements [13].